molecular formula C11H8NNaO4 B1196584 Nivimedone sodium

Nivimedone sodium

カタログ番号: B1196584
分子量: 241.17 g/mol
InChIキー: KGLVEXSGYXXSOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nivimedone sodium (BRL 10833) is an orally active anti-allergic agent structurally classified as a 2-nitroindane-1,3-dione derivative . Its mechanism of action mirrors disodium cromoglycate (DSCG), a mast cell stabilizer, but with significantly higher potency: 42-fold greater in human lung systems and 10-fold in rat passive cutaneous anaphylaxis (PCA) models . Clinically, nivimedone sodium (200 mg thrice daily) demonstrated efficacy in mild asthmatic patients by improving peak expiratory flow rate (PEFR), reducing bronchodilator use, and alleviating symptoms like wheezing, chest tightness, and cough .

特性

分子式

C11H8NNaO4

分子量

241.17 g/mol

IUPAC名

sodium;(5,6-dimethyl-1,3-dioxoinden-2-ylidene)-dioxidoazanium

InChI

InChI=1S/C11H8NO4.Na/c1-5-3-7-8(4-6(5)2)11(14)9(10(7)13)12(15)16;/h3-4H,1-2H3;/q-1;+1

InChIキー

KGLVEXSGYXXSOJ-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(C=C1C)C(=O)C(=[N+]([O-])[O-])C2=O.[Na+]

同義語

5,6-dimethyl-2-nitroindane-1,3-dione, sodium salt
BRL 10833
nivimedone
nivimedone sodium
nivimedone, sodium salt, monohydrate

製品の起源

United States

類似化合物との比較

Disodium Cromoglycate (DSCG)

  • Mechanism : Mast cell stabilizer inhibiting histamine release.
  • Efficacy : DSCG is administered via inhalation and primarily prevents asthma attacks rather than treating acute symptoms.
  • Comparison: Nivimedone sodium is orally bioavailable, offering patient compliance advantages over inhaled DSCG. In human lung models, nivimedone is 42× more potent than DSCG . Both agents lack systemic effects on IgE or eosinophils .

Nedocromil Sodium

  • Mechanism : Mast cell stabilizer with GPR35 agonist activity.
  • Efficacy : Used prophylactically in asthma and allergic rhinitis.
  • Comparison :
    • Nedocromil is 3× more potent than DSCG in GPR35 assays but less potent than nivimedone .
    • Unlike nivimedone, nedocromil has a bitter taste and is associated with transient cough .

Lodoxamide

  • Mechanism : Mast cell stabilizer and high-potency GPR35 agonist.
  • Efficacy : Primarily used topically for allergic conjunctivitis.
  • Comparison :
    • Lodoxamide and nivimedone share GPR35 agonism, but lodoxamide’s topical use limits systemic applicability .
    • Both lack significant systemic side effects in clinical studies .

Seratrodast

  • Mechanism : Thromboxane A2 receptor antagonist.
  • Efficacy : Oral agent for asthma management.
  • Comparison: Seratrodast targets inflammatory mediators downstream of mast cell activation, unlike nivimedone’s upstream stabilization .

Key Research Findings and Data

Table 1: Comparative Analysis of Anti-Asthmatic Compounds

Compound Mechanism Dosage Form Efficacy Metrics Potency vs. DSCG Safety Profile
Nivimedone Sodium Mast cell stabilizer, GPR35 agonist Oral (200 mg TID) ↑ PEFR, ↓ bronchodilator use, symptom relief 42× (human lung) No adverse effects in humans; animal toxicity
DSCG Mast cell stabilizer Inhalation Prophylactic asthma control Baseline Local irritation
Nedocromil Sodium Mast cell stabilizer Inhalation Reduces bronchoconstriction 3× (GPR35) Bitter taste, cough
Lodoxamide Mast cell stabilizer Topical Inhibits mast cell degranulation Higher (GPR35) Local irritation
Seratrodast Thromboxane A2 antagonist Oral Symptom relief N/A Hepatic effects

Table 2: Clinical Trial Outcomes for Nivimedone Sodium

Parameter Group I (Placebo → Nivimedone) Group II (Nivimedone → Placebo)
PEFR Improvement Significant (morning/evening) No significant change
Bronchodilator Use ↓ 30%
Symptom Scores Wheezing, cough, chest tightness ↓

Critical Discussion

  • Advantages of Nivimedone Sodium: Oral administration improves compliance compared to inhaled agents like DSCG or nedocromil.
  • Animal toxicity (e.g., medium/high-dose abnormalities) halted further trials until additional safety data are available .
  • Differentiation from Peers :
    • Unlike leukotriene inhibitors (e.g., zafirlukast) or IgE-targeting biologics, nivimedone stabilizes mast cells without modulating adaptive immunity markers .

Q & A

Q. How to design a longitudinal study assessing chronic exposure effects of Nivimedone Sodium while controlling for confounding factors?

  • Answer : Use crossover designs or propensity score matching to balance covariates. Incorporate washout periods and blinded outcome assessments. Leverage mixed-effects models to account for intra-individual variability and missing data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。